Cas no 240400-87-7 (4-Hydroxypiperidine-4-carboxamide hydrochloride)
4-Hydroxypiperidine-4-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxypiperidine-4-carboxamide hydrochloride
- 4-hydroxypiperidine-4-carboxamide;hydrochloride
- Z2009847968
- 4-Hydroxypiperidine-4-carboxamide hydrochloride
-
- MDL: MFCD28348207
- Inchi: 1S/C6H12N2O2.ClH/c7-5(9)6(10)1-3-8-4-2-6;/h8,10H,1-4H2,(H2,7,9);1H
- InChI Key: VAWDEGSJCGXVKL-UHFFFAOYSA-N
- SMILES: Cl.OC1(C(N)=O)CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Topological Polar Surface Area: 75.4
4-Hydroxypiperidine-4-carboxamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H100660-10mg |
4-Hydroxypiperidine-4-carboxamide Hydrochloride |
240400-87-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H100660-50mg |
4-Hydroxypiperidine-4-carboxamide Hydrochloride |
240400-87-7 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H100660-100mg |
4-Hydroxypiperidine-4-carboxamide Hydrochloride |
240400-87-7 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-203306-0.05g |
4-hydroxypiperidine-4-carboxamide hydrochloride |
240400-87-7 | 95% | 0.05g |
$179.0 | 2023-09-16 | |
| Enamine | EN300-203306-0.1g |
4-hydroxypiperidine-4-carboxamide hydrochloride |
240400-87-7 | 95% | 0.1g |
$268.0 | 2023-09-16 | |
| Enamine | EN300-203306-0.25g |
4-hydroxypiperidine-4-carboxamide hydrochloride |
240400-87-7 | 95% | 0.25g |
$383.0 | 2023-09-16 | |
| Enamine | EN300-203306-0.5g |
4-hydroxypiperidine-4-carboxamide hydrochloride |
240400-87-7 | 95% | 0.5g |
$601.0 | 2023-09-16 | |
| Enamine | EN300-203306-1.0g |
4-hydroxypiperidine-4-carboxamide hydrochloride |
240400-87-7 | 95% | 1g |
$770.0 | 2023-06-03 | |
| Enamine | EN300-203306-2.5g |
4-hydroxypiperidine-4-carboxamide hydrochloride |
240400-87-7 | 95% | 2.5g |
$1509.0 | 2023-09-16 | |
| Enamine | EN300-203306-5.0g |
4-hydroxypiperidine-4-carboxamide hydrochloride |
240400-87-7 | 95% | 5g |
$2235.0 | 2023-06-03 |
4-Hydroxypiperidine-4-carboxamide hydrochloride Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-Hydroxypiperidine-4-carboxamide hydrochloride
Research Brief on 4-Hydroxypiperidine-4-carboxamide hydrochloride (CAS: 240400-87-7): Recent Advances and Applications
4-Hydroxypiperidine-4-carboxamide hydrochloride (CAS: 240400-87-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique structural features and versatile reactivity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-Hydroxypiperidine-4-carboxamide hydrochloride as a building block for the synthesis of potent kinase inhibitors. The study demonstrated that the compound's hydroxyl and carboxamide functional groups facilitate the formation of hydrogen bonds with target proteins, enhancing binding affinity and selectivity. This finding underscores the compound's potential in the design of next-generation kinase inhibitors for cancer therapy.
Another significant advancement was reported in a 2023 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of novel antiviral agents. The researchers synthesized a series of derivatives and evaluated their activity against RNA viruses, including SARS-CoV-2. The results indicated that certain derivatives exhibited promising antiviral activity, with low cytotoxicity, suggesting their potential as lead compounds for further optimization.
From a synthetic chemistry perspective, recent work has focused on improving the efficiency and scalability of 4-Hydroxypiperidine-4-carboxamide hydrochloride production. A study in Organic Process Research & Development detailed a novel catalytic method that significantly reduces reaction times and improves yields, making the compound more accessible for large-scale pharmaceutical applications. This methodological advancement is expected to facilitate broader use of the compound in drug discovery programs.
In conclusion, 4-Hydroxypiperidine-4-carboxamide hydrochloride continues to be a valuable scaffold in medicinal chemistry, with recent research expanding its applications in kinase inhibitor design, antiviral development, and synthetic methodology. The compound's versatility and the ongoing innovations in its utilization suggest that it will remain an important tool in the discovery of new therapeutic agents. Future research directions may include further exploration of its derivatives and their mechanisms of action, as well as the development of more sustainable synthetic routes.
240400-87-7 (4-Hydroxypiperidine-4-carboxamide hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)